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  • Product: C22H24F3N3O3

Core Science & Biosynthesis

Foundational

Targeting the Epigenetic Axis: The Role of NEO2734 in SPOP-Mutant Prostate Cancer

Executive Summary Prostate cancer (PCa) harboring mutations in the SPOP gene (Speckle-type POZ protein) represents a distinct molecular subclass, accounting for approximately 10-15% of primary cases. These tumors exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostate cancer (PCa) harboring mutations in the SPOP gene (Speckle-type POZ protein) represents a distinct molecular subclass, accounting for approximately 10-15% of primary cases. These tumors exhibit a unique dependency on the androgen receptor (AR) and BET (Bromodomain and Extra-Terminal) proteins due to impaired ubiquitin-mediated degradation. While this creates a theoretical vulnerability to BET inhibitors (BETi), SPOP-mutant tumors display intrinsic resistance to monotherapy agents like JQ1 due to the massive accumulation of stabilized BET proteins.

NEO2734 emerges as a first-in-class dual inhibitor targeting both BET proteins (readers) and p300/CBP (writers).[1][2] By simultaneously blocking the recognition of acetylated histones and the catalytic acetylation process, NEO2734 bypasses the resistance mechanisms inherent to SPOP-mutant PCa. This guide details the mechanistic rationale, preclinical efficacy, and validated protocols for investigating NEO2734 in this specific oncogenic context.

Molecular Landscape: The SPOP-BET-p300 Axis

The SPOP Mutation Paradox

Wild-type SPOP functions as the substrate recognition subunit of the Cullin 3-RING ubiquitin ligase (CRL3) complex. It targets oncogenic substrates—specifically AR, BRD4, and MYC—for proteasomal degradation.

In SPOP-mutant PCa (commonly F133V, Q165P), this recognition is disrupted.[3]

  • Consequence: Failure to ubiquitinate BRD4 and AR leads to their pathological stabilization.

  • Resistance Mechanism: The cellular abundance of BRD4 exceeds the stoichiometric capacity of standard BET inhibitors (e.g., JQ1, i-BET-762). Furthermore, SPOP mutations drive cross-activation of the AKT-mTORC1 pathway, providing a secondary survival signal.

The Rationale for Dual Inhibition

Transcriptional activation in these tumors requires the cooperative action of Readers (BET proteins recognizing acetyl-lysine) and Writers (p300/CBP depositing acetyl groups).

  • Single Inhibition Failure: Inhibiting BET alone leaves the p300/CBP "writers" active, which continue to hyper-acetylate chromatin, recruiting residual BET proteins and other co-activators to maintain oncogenic transcription.

  • NEO2734 Solution: NEO2734 (EP31670) links a BET-binding moiety with a p300/CBP-inhibiting moiety.[2][3][4] This "pincer" attack collapses the super-enhancer landscape driving MYC and AR expression more effectively than combining two separate drugs.

Pathway Visualization

The following diagram illustrates the divergence between Wild-Type and SPOP-Mutant signaling and the intervention point of NEO2734.

SPOP_Mechanism SPOP_WT SPOP (Wild-Type) Substrates Substrates: BRD4, AR, MYC SPOP_WT->Substrates Binds SPOP_Mut SPOP Mutant (F133V/Q165P) SPOP_Mut->Substrates Fails to Bind Ubiquitination Ubiquitination & Degradation Substrates->Ubiquitination CRL3 Complex Accumulation Protein Stabilization & Accumulation Substrates->Accumulation No Degradation Transcription Oncogenic Transcription (AR, MYC signatures) Ubiquitination->Transcription Homeostatic Control Chromatin Chromatin Hyper-Acetylation Accumulation->Chromatin Recruits p300/CBP Chromatin->Transcription Drives JQ1 BET Inhibitor (JQ1) JQ1->Accumulation Ineffective (Stoichiometric Overload) NEO NEO2734 (Dual BET/p300 Inhibitor) NEO->Accumulation Blocks Reader NEO->Chromatin Blocks Writer NEO->Transcription Transcriptional Collapse

Figure 1: Mechanistic divergence in SPOP-mutant prostate cancer. SPOP mutations lead to substrate accumulation that overwhelms single-agent BET inhibitors. NEO2734 dual inhibition effectively collapses this reinforced signaling node.

Preclinical Efficacy & Data Summary[4][5][6]

Research utilizing patient-derived xenografts (PDX) and isogenic cell lines has established NEO2734 as a potent agent in this setting.[1][5][6]

Quantitative Efficacy Profile

The table below summarizes key preclinical metrics comparing NEO2734 against standard agents.

MetricSPOP-Mutant Model (e.g., F133V)SPOP-WT Model (e.g., VCaP)Interpretation
IC50 (Viability) < 200 nM 500 - 1000 nMSPOP-mutant cells exhibit hypersensitivity to dual inhibition.
JQ1 Sensitivity Resistant (IC50 > 2 µM)SensitiveSPOP mutation confers intrinsic resistance to BET monotherapy.
Apoptosis (Caspase-3) > 4-fold induction~2-fold inductionNEO2734 triggers cytotoxic (not just cytostatic) effects in mutants.
Tumor Growth Inhibition (TGI) > 85% (Regression observed) ~50-60%In vivo efficacy is superior in SPOP-mutant PDX models.
Key Findings
  • Overcoming Resistance: In F133V and Q165P models, NEO2734 reduced cell viability more effectively than the combination of JQ1 (BETi) and CPI-637 (p300i), suggesting a pharmacological advantage to the single-molecule "linked" pharmacophore.

  • Transcriptional Reprogramming: RNA-seq analysis reveals that NEO2734 downregulates AR signaling and RAC1 pathway genes more profoundly than BET inhibitors alone.

Experimental Protocols

To validate NEO2734 activity in your own research, follow these standardized protocols. These are designed to ensure reproducibility and verify the specific mechanism of action.

Protocol A: In Vitro Target Engagement Validation

Objective: Confirm simultaneous degradation/inhibition of BRD4 and AR, and loss of H3K27ac (p300 activity marker).

Materials:

  • Cell Lines: 22Rv1 (Control), Isogenic SPOP-F133V PCa lines.

  • Compound: NEO2734 (Stock: 10 mM in DMSO, store at -80°C).

  • Antibodies: anti-BRD4, anti-AR, anti-H3K27ac, anti-Cleaved PARP.

Workflow:

  • Seeding: Plate 1.5 x 10^6 cells in 6-well plates. Allow 24h adhesion.

  • Treatment: Treat with NEO2734 at escalating doses (10, 50, 100, 500 nM) for 24 hours . Include a DMSO control and a JQ1 (500 nM) control.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blot:

    • Critical Checkpoint: Verify H3K27ac levels. A potent p300 inhibition should result in a global reduction of H3K27ac, distinct from JQ1 treatment which may increase it (feedback loop).

    • Success Criteria: Dose-dependent reduction in c-MYC and AR protein levels; induction of Cleaved PARP in SPOP-mutant lines at <200 nM.

Protocol B: In Vivo Efficacy in SPOP-Mutant PDX

Objective: Assess tumor growth inhibition in a physiologically relevant model.

Formulation Strategy: NEO2734 is lipophilic. Proper formulation is critical for oral bioavailability.

  • Vehicle: 40% PEG400 (Polyethylene glycol 400) in distilled water.[6]

  • Preparation: Dissolve compound in PEG400 first, vortex/sonicate until clear, then slowly add water. Prepare fresh weekly.

Step-by-Step Workflow:

InVivo_Protocol Step1 Tumor Implantation (SC, NSG Mice) Step2 Growth to 150-200 mm³ Step1->Step2 Step3 Randomization (n=8/group) Step2->Step3 Treatment Treatment Arm: NEO2734 10 mg/kg PO QD x 28 days Step3->Treatment Control Control Arm: Vehicle PO Step3->Control Analysis Endpoints: TGI %, Body Weight, IHC (Ki67, H3K27ac) Treatment->Analysis Control->Analysis

Figure 2: In vivo workflow for assessing NEO2734 efficacy in SPOP-mutant PDX models.

  • Implantation: Implant SPOP-mutant PDX fragments subcutaneously in NSG mice.

  • Staging: Monitor tumors until they reach 150–200 mm³.

  • Dosing: Administer NEO2734 10 mg/kg orally (PO), once daily (QD) .

  • Monitoring: Measure tumor volume (caliper) and body weight 3x/week.

    • Note: NEO2734 is generally well-tolerated, but monitor for thrombocytopenia (a known on-target effect of BET inhibition).

  • Termination: Harvest tumors at Day 28 (or endpoint). Fix half in formalin (IHC) and flash freeze half (Western/RNA).

Clinical Implications & Biomarker Strategy

The transition of NEO2734 to clinical trials (e.g., NCT05488548) relies on precise patient selection.

  • Primary Biomarker: SPOP mutation status (detectable via NGS of ctDNA or tissue biopsy).

  • Pharmacodynamic Biomarkers:

    • H3K27ac reduction: Validates p300 inhibition.

    • CTC (Circulating Tumor Cell) counts: Monitoring AR-positive CTCs.

Strategic Insight: While SPOP mutations confer resistance to BET inhibitors, they create a "synthetic lethal-like" dependency on the combined BET/p300 axis. Clinical trials should prioritize SPOP-mutant cohorts to maximize the therapeutic index, as these tumors are addicted to the very machinery NEO2734 dismantles.

References

  • Yan, Y., et al. (2019).[7] "The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer."[1][8][5][6][7] EMBO Molecular Medicine.[1][8]

  • Zhang, P., et al. (2017).[5] "Intrinsic BET inhibitor resistance in prostate cancer caused by SPOP mutation-mediated BET protein stabilization."[9][10][11][12] Nature Medicine.[5][13]

  • Spriano, F., et al. (2020). "Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734." Blood Advances.

  • ClinicalTrials.gov. (2022). "Dual BET and CBP/p300 Inhibitor in Patients With Targeted Advanced Solid Tumors and Hematological Malignancies (NCT05488548)."

  • Blattner, M., et al. (2017).[5] "SPOP mutations in prostate cancer across demographically diverse patient cohorts." Neoplasia.[1][3][8][5][12]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of NEO2734

Introduction: Defining NEO2734, a Novel Dual-Action Epigenetic Modulator In the landscape of oncology and epigenetic research, the emergence of molecules with dual-inhibitory mechanisms represents a significant therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining NEO2734, a Novel Dual-Action Epigenetic Modulator

In the landscape of oncology and epigenetic research, the emergence of molecules with dual-inhibitory mechanisms represents a significant therapeutic advancement. NEO2734 (also known as EP31670) is one such pioneering compound, engineered as a potent, orally active dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and the histone acetyltransferase (HAT) paralogs, CBP and p300.[1][2][3][4] This dual-action mechanism allows NEO2734 to disrupt critical oncogenic signaling pathways by preventing the interaction between BET proteins and acetylated histones, thereby suppressing the expression of key oncogenes like MYC.[2][5] Its demonstrated preclinical efficacy in a range of hematologic and solid tumors, including prostate cancer, leukemias, and lymphomas, underscores its potential as a next-generation therapeutic agent.[3][6][7]

The journey from a promising chemical entity to a validated clinical candidate is built upon a foundation of precise and unequivocal physicochemical characterization. For drug development professionals, establishing the exact molecular formula and weight is not a mere formality; it is the cornerstone of a molecule's identity, purity, and manufacturability. This guide provides an in-depth analysis of NEO2734's core molecular attributes and elucidates the authoritative experimental methodologies required for their verification, reflecting the rigorous standards of modern pharmaceutical science.

Core Physicochemical Properties of NEO2734

A precise understanding of a compound's molecular identity is paramount. All subsequent research, from mechanism-of-action studies to formulation and toxicology, relies on the certainty that every scientist is working with the exact same, well-defined molecule. The fundamental properties of NEO2734 are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₄F₃N₃O₃[1][2][6][8]
Molecular Weight 435.45 g/mol [8]
Exact Mass 435.1770 Da[8]
CAS Number 2081072-29-7[2][6][8]
Synonyms EP31670, NEO-2734[2][9]

Caption: 2D Chemical Structure of NEO2734.

The Scientific Imperative for Foundational Analysis

In drug development, ambiguity is the enemy of progress. Before investigating the complex biological activity of a compound like NEO2734, we must first answer two fundamental questions with absolute certainty: "What is it?" and "How pure is it?". An accurate molecular weight and formula provide the definitive answer to the first question. This information is critical for:

  • Structural Elucidation: Confirming that the synthesized molecule matches the intended design.

  • Purity Assessment: Distinguishing the active pharmaceutical ingredient (API) from synthesis byproducts or impurities.

  • Stoichiometric Calculations: Ensuring accurate molar concentrations for all in vitro and in vivo assays, which is essential for reproducible and comparable results.

  • Regulatory Submission: Forming a non-negotiable part of the Chemistry, Manufacturing, and Controls (CMC) data package for regulatory bodies like the FDA.

The following sections detail the gold-standard, self-validating workflows used to establish these critical parameters for a novel small molecule inhibitor.

Methodology I: Elemental Analysis for Empirical Formula Determination

The first step in deciphering a molecule's formula is often to determine its elemental composition. This establishes the simplest whole-number ratio of atoms, known as the empirical formula. The authoritative technique for this is combustion analysis.

Causality and Experimental Choice: We choose combustion analysis because it is a robust, highly accurate, and fundamental method for determining the mass percentages of carbon, hydrogen, and nitrogen. A known mass of the pure compound is combusted in an excess of oxygen, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. By precisely measuring the mass of these products, we can back-calculate the percentage of each element in the original sample.

Detailed Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small, precisely weighed sample of NEO2734 (typically 1-3 mg) is placed in a tin capsule. The sample must be analytically pure and completely dry to avoid skewed hydrogen and oxygen values.

  • Combustion: The sample is introduced into a combustion furnace heated to ~900-1000°C. The rapid combustion in a stream of pure oxygen ensures complete conversion of the sample to its elemental oxides.

  • Reduction & Separation: The resulting gas mixture flows through a reduction furnace (containing copper) to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then passed through a series of specific absorbent traps or a gas chromatography column to separate them.

  • Detection: A thermal conductivity detector measures the concentration of each gas component as it elutes from the column.

  • Calculation: The instrument's software compares the signals to those from a known standard (e.g., acetanilide) to calculate the mass percentages of C, H, and N. The percentage of oxygen is typically determined by difference.

Data Interpretation: The output is a report of elemental composition by percentage. For NEO2734, the theoretical elemental analysis is: C, 60.68%; H, 5.56%; F, 13.09%; N, 9.65%; O, 11.02%.[8] An experimental result within ±0.4% of these theoretical values is considered a confirmation of the empirical formula.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output p1 Weigh Pure NEO2734 (1-3 mg) p2 Encapsulate in Tin Foil p1->p2 a1 Combustion (~1000°C in O₂) p2->a1 a2 Gas Separation (GC Column) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate %C, %H, %N a3->d1 d2 Derive Empirical Formula d1->d2

Caption: Workflow for Empirical Formula Determination via Elemental Analysis.

Methodology II: High-Resolution Mass Spectrometry for Exact Molecular Weight

While elemental analysis provides the ratio of atoms, it cannot determine the absolute number of atoms in the molecule. For that, we need an accurate molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision (typically to four or five decimal places) to confirm a unique molecular formula.

Causality and Experimental Choice: We select HRMS, particularly with Electrospray Ionization (ESI), because it is a soft ionization technique that can create intact molecular ions from polar, non-volatile molecules like NEO2734 with minimal fragmentation. The high resolution of analyzers like Orbitrap or Time-of-Flight (TOF) allows us to distinguish between molecules with the same nominal mass but different elemental compositions (isobars), providing an exceptionally high degree of confidence in the assigned molecular formula.

Detailed Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of NEO2734 is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a concentration of approximately 1 µg/mL. Formic acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion.

  • Infusion & Ionization: The solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source. A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate with the aid of a drying gas (N₂), causing the charge density on the droplets to increase until ions (in this case, protonated NEO2734, or [M+H]⁺) are ejected into the gas phase.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with very high accuracy.

  • Detection: The detector records the arrival of ions, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation: For NEO2734, we expect to see a prominent peak in the mass spectrum corresponding to the protonated molecule, [C₂₂H₂₄F₃N₃O₃ + H]⁺.

  • Theoretical m/z: 435.1770 (Exact Mass of NEO2734) + 1.0078 (Mass of H⁺) = 436.1848

  • An experimentally observed m/z value within 5 parts-per-million (ppm) of the theoretical value is considered definitive confirmation of the molecular formula.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis prep1 Dissolve NEO2734 in Solvent (+ 0.1% Formic Acid) ana1 Infusion & Electrospray Ionization (ESI) prep1->ana1 ana2 Ion Transfer & Desolvation ana1->ana2 ana3 High-Resolution Mass Analysis (TOF/Orbitrap) ana2->ana3 ana4 Detection ana3->ana4 data1 Generate Mass Spectrum (Intensity vs. m/z) ana4->data1 data2 Identify [M+H]⁺ Peak data1->data2 data3 Confirm Exact Mass (< 5 ppm error) data2->data3

Caption: Workflow for Exact Mass Determination via ESI-HRMS.

Conclusion: A Self-Validating System for Molecular Certainty

The combination of elemental analysis and high-resolution mass spectrometry creates a self-validating system. Elemental analysis provides the empirical formula (the ratio of atoms), while HRMS provides an exact mass that is unique to a single molecular formula. When the molecular formula derived from the exact mass matches the empirical formula, we achieve unequivocal identification of the compound. For NEO2734, these analyses confirm a molecular formula of C₂₂H₂₄F₃N₃O₃ and a molecular weight of 435.45 g/mol . This foundational data provides the unshakeable confidence required for all subsequent stages of research and development, ensuring that the profound biological effects observed in vitro and in vivo are attributed to a well-defined and structurally confirmed molecular entity.

References

  • National Center for Biotechnology Information. (n.d.). Neo2734. PubChem Compound Database. Retrieved from [Link]

  • van Gils, N., et al. (2021). The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. HemaSphere, 5(8), e610. Retrieved from [Link]

  • Spriano, F., et al. (2020). Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. Blood Advances, 4(17), 4124–4135. Retrieved from [Link]

  • Yan, Y., et al. (2019). The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer. EMBO Molecular Medicine, 11(11), e10659. Retrieved from [Link]

  • Giles, F., et al. (2018). 429PNEO2734: A novel potent oral dual BET and P300/CBP inhibitor. Annals of Oncology, 29(suppl_8). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

NEO2734 solubility protocols for in vitro assays

Application Note: Optimizing NEO2734 Solubility for In Vitro Assays Part 1: Executive Summary & Mechanism of Action NEO2734 is a first-in-class, orally active dual inhibitor targeting the BET family (Bromodomain and Extr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing NEO2734 Solubility for In Vitro Assays

Part 1: Executive Summary & Mechanism of Action

NEO2734 is a first-in-class, orally active dual inhibitor targeting the BET family (Bromodomain and Extra-Terminal motif) and p300/CBP (E1A-binding protein p300 / CREB-binding protein).[1] Unlike single-agent BET inhibitors (e.g., JQ1) or p300 inhibitors, NEO2734 exhibits synergistic efficacy by simultaneously collapsing two distinct pillars of oncogenic transcription, particularly in MYC-driven malignancies.

However, its hydrophobic chemical structure presents significant solubility challenges in aqueous buffers. Improper reconstitution leads to micro-precipitation , resulting in erratic IC50 values, false negatives in viability assays, and "sticky" compound behavior in liquid handling systems. This guide provides a validated, self-checking protocol to ensure monomeric dispersion and experimental reproducibility.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the dual-inhibition mechanism where NEO2734 blocks the recruitment of transcriptional machinery to oncogenic super-enhancers.

NEO2734_Mechanism NEO NEO2734 BET BET Family (BRD2, BRD3, BRD4) NEO->BET Inhibits (Kd ~6 nM) p300 p300/CBP HAT Domains NEO->p300 Inhibits (Kd ~30 nM) MYC c-MYC / Oncogene Transcription NEO->MYC Downregulates Chromatin Acetylated Chromatin (Super-Enhancers) BET->Chromatin Reads Ac-Lysine p300->Chromatin Writes Ac-Lysine Chromatin->MYC Drives Expression Tumor Tumor Cell Proliferation MYC->Tumor Promotes Apoptosis Apoptosis / G1 Arrest MYC->Apoptosis Loss leads to

Caption: NEO2734 dual inhibition blocks both the "reading" (BET) and "writing" (p300/CBP) of acetylation marks, collapsing oncogenic super-enhancers.

Part 2: Physicochemical Profile & Solubility Limits

Understanding the physical limits of the compound is the first step in preventing experimental failure.

PropertyValueImplication for Protocol
Molecular Weight 435.44 g/mol Conversion factor: 4.35 mg = 10 µmol.
Formula C₂₂H₂₄F₃N₃O₃Lipophilic fluorinated groups reduce water solubility.
Solubility (DMSO) ~60–90 mg/mL (Max)Excellent. Recommended stock: 10 mM (~4.35 mg/mL).
Solubility (Water) < 1 mg/mLCritical Risk: Direct dilution into water causes immediate crashing out.
Solubility (Ethanol) < 1 mg/mLPoor. Do not use ethanol as a primary solvent.
Storage (Powder) -20°C (3 years)Keep desiccated. Hygroscopic nature degrades purity.
Storage (DMSO Stock) -80°C (6 months)Aliquot to avoid freeze-thaw cycles.

Part 3: Reconstitution & Dilution Protocols

Phase A: Preparation of Master Stock (10 mM)

Goal: Create a stable, high-concentration solution free of particulate matter.

  • Equilibration: Allow the vial of NEO2734 powder to warm to room temperature (RT) for 15 minutes before opening. This prevents condensation from forming inside the hygroscopic powder.

  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide), grade ≥99.9%.

  • Calculation:

    • To prepare 10 mM stock: Add 229.7 µL of DMSO per 1 mg of NEO2734.

    • Formula:

      
      
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at RT for 5 minutes. The solution should be crystal clear.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in light-protective amber tubes. Store at -80°C.

Phase B: The "Step-Down" Dilution Method (In Vitro)

Goal: Dilute stock to working concentration without precipitating the compound or shocking cells with high DMSO.

Core Principle: Never dilute the 10 mM stock directly into the cell culture well. The rapid change in polarity will cause "shock precipitation." Use an intermediate dilution step.

Protocol for 1 µM Final Assay Concentration:

  • Intermediate Stock (100x):

    • Thaw 10 mM DMSO stock.[2]

    • Dilute 1:100 in Media (or PBS) only if the concentration is low enough to remain soluble (risk zone).

    • Better Approach (Serial DMSO): Create a 1 mM working stock in DMSO first (1:10 dilution).

  • Preparation of 2x Working Solution:

    • Dilute the 1 mM DMSO stock 1:500 into pre-warmed culture media.

    • Result: 2 µM NEO2734 in media (with 0.2% DMSO).

    • Validation: Vortex and hold up to light. Ensure no turbidity.

  • Final Assay Addition:

    • Add equal volume of 2x Working Solution to cells already in media.

    • Final Concentration: 1 µM NEO2734.

    • Final DMSO: 0.1% (Safe for most cell lines).

Workflow Diagram

Dilution_Protocol Powder NEO2734 Powder (Store -20°C) DMSO_Stock Master Stock 10 mM in DMSO (Clear Solution) Powder->DMSO_Stock + Anhydrous DMSO Serial_Dil Serial Dilution (in DMSO) DMSO_Stock->Serial_Dil Step-down Media_Dil Intermediate Mix (2x Conc in Media) Serial_Dil->Media_Dil Dilute 1:500 (Vortex immediately) Assay_Well Assay Well (1x Conc, <0.1% DMSO) Media_Dil->Assay_Well Add to Cells

Caption: Step-down protocol ensures solubility is maintained as polarity shifts from organic (DMSO) to aqueous (Media).

Part 4: Quality Control & Self-Validation

To ensure your data is trustworthy, incorporate these checks:

  • The "Crystal Check": Before adding the diluted compound to cells, place 100 µL of the working solution (media + compound) in a clear 96-well plate and view under a microscope at 10x or 20x.

    • Pass: Homogeneous liquid.[3]

    • Fail: Visible needle-like crystals or dark aggregates. (Indicates "crashing out").

  • DMSO Tolerance Control: Always run a "Vehicle Control" well containing the exact final concentration of DMSO (e.g., 0.1%) without drug. If this well shows toxicity compared to untreated cells, your DMSO concentration is too high for that specific cell line.

  • Plasticware Binding: NEO2734 is lipophilic. Avoid storing diluted aqueous solutions in polystyrene containers for long periods (>1 hour). Use polypropylene (PP) or glass for intermediate steps.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Direct dilution of high conc. stock (e.g., 10 mM) into cold media.Use the "Step-Down" method. Warm media to 37°C before addition.
Inconsistent IC50 Compound adhering to plastic tips or plates.Use low-retention pipette tips. Pre-wet tips with media before dispensing.
High Cell Death in Controls DMSO toxicity.Ensure final DMSO < 0.1%. For sensitive lines (e.g., primary neurons), keep < 0.05%.
Cloudy Stock Solution Moisture contamination in DMSO.[3]Discard stock. Use fresh, anhydrous DMSO.[3] Store aliquots with desiccant.

References

  • Spriano, F. et al. (2020).[4] Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734.[1][2][3][4][5][6][7][8] Blood Advances, 4(17), 4124–4135.[4]

  • Yan, Y. et al. (2019).[4] The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer.[2][8][9] EMBO Molecular Medicine, 11(11), e10659.[4]

  • MedChemExpress. NEO2734 Product Information and Solubility Data.

  • Selleck Chemicals. NEO2734 (EP31670) Protocol and Stability.

  • ClinicalTrials.gov. Study of Dual BET and CBP/p300 Inhibitor (NEO2734) in Advanced Tumors.

Sources

Application

Application Note &amp; Protocol: Preparation and Handling of NEO2734 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

NEO2734 is a potent, orally active dual inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases and the Bromodomain and Extra-Terminal (BET) family of proteins, with IC₅₀ values below 30 nM for both targets.[1][2][3] This dual activity allows it to target critical oncogenic pathways, making it a valuable tool in cancer research, particularly in studies related to hematologic malignancies and prostate cancer.[4][5][6] The effective and reproducible use of NEO2734 in in vitro and in vivo models is contingent upon the correct preparation and storage of stock solutions. This document provides a detailed, validated protocol for the preparation of NEO2734 stock solutions in dimethyl sulfoxide (DMSO), offering insights into best practices for ensuring solution integrity, stability, and optimal performance in experimental settings.

Introduction: The Scientific Rationale for NEO2734

Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of many cancers. The "writers" of the epigenetic code, such as the histone acetyltransferases (HATs) p300/CBP, and the "readers," such as the BET bromodomain proteins (e.g., BRD4), are critical nodes in this process.[5]

  • p300/CBP (Writers): These enzymes acetylate histone tails, a modification that generally leads to a more open chromatin structure, facilitating gene transcription.

  • BET Proteins (Readers): These proteins recognize and bind to acetylated histones, recruiting the transcriptional machinery to drive the expression of key oncogenes, including MYC.[7][8]

NEO2734's mechanism of simultaneously inhibiting both the writing and reading of these crucial epigenetic marks provides a powerful synergistic approach to suppress oncogenic transcription.[5][9] This dual-action rationalizes its potent anti-tumor activity observed in various cancer models.[4][7]

Mechanism of Action: Dual Inhibition Pathway

NEO2734_MoA cluster_epigenetic Epigenetic Machinery p300 p300/CBP HATs (Writers) Transcription Oncogene Transcription (e.g., MYC) p300->Transcription Activates BET BET Proteins (BRD4) (Readers) BET->Transcription Activates NEO2734 NEO2734 NEO2734->p300 Inhibits NEO2734->BET Inhibits TumorGrowth Tumor Growth & Proliferation Transcription->TumorGrowth

Caption: NEO2734 dual inhibition of p300/CBP and BET proteins.

Chemical and Physical Properties of NEO2734

A precise understanding of the compound's properties is fundamental to accurate stock preparation.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₄F₃N₃O₃[1][2][10]
Molecular Weight 435.44 g/mol [1][10][11]
CAS Number 2081072-29-7[1][11][12]
Appearance Solid powder[7]
Solubility in DMSO ≥ 90 mg/mL[1]
Solubility in Water Insoluble[11]

Core Protocol: Preparation of a 10 mM NEO2734 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a standard concentration for many cell-based assays.[9]

Required Materials and Equipment
  • NEO2734 powder (e.g., MedChemExpress, Cat. No. HY-136938; Selleck Chemicals)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (ACS grade or higher)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Sterile, amber, or foil-wrapped 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention, positive-displacement micropipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Causality-Driven Step-by-Step Methodology

Step 1: Pre-Calculation

  • Objective: To accurately determine the mass of NEO2734 required.

  • Action: Use the following formula to calculate the mass needed for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 435.44 g/mol × 1000 mg/g = 4.35 mg

  • Rationale: Accurate calculation is the foundation of an accurate final concentration. Pre-calculation prevents errors during the weighing process.

Step 2: Reagent Equilibration

  • Objective: To prevent moisture contamination.

  • Action: Allow the vial of NEO2734 powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes before opening.

  • Rationale: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[11] Opening a cold container will cause atmospheric moisture to condense on the cold surfaces and into the solvent, which can compromise compound solubility and long-term stability.[13]

Step 3: Weighing NEO2734

  • Objective: To accurately measure the calculated mass of the compound.

  • Action: Using an analytical balance, carefully weigh the calculated mass (e.g., 4.35 mg) of NEO2734 powder directly into a sterile, pre-labeled amber microcentrifuge tube.

  • Rationale: Weighing directly into the final vessel minimizes material loss that can occur during transfer. Using amber or foil-wrapped tubes protects the compound from potential photodegradation.

Step 4: Solubilization

  • Objective: To completely dissolve the NEO2734 powder in DMSO.

  • Action: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.35 mg) to the tube containing the NEO2734 powder. Cap the tube securely and vortex at medium speed for 1-2 minutes.

  • Rationale: Anhydrous DMSO is the required solvent due to NEO2734's insolubility in aqueous solutions.[11] Vortexing provides mechanical agitation to ensure complete dissolution.

Step 5: Verification and Dissolution Assistance

  • Objective: To ensure no undissolved particulate matter remains.

  • Action: Visually inspect the solution against a light source to confirm it is clear and free of precipitates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (10-15 minutes) can be applied.[3][14]

  • Rationale: Incomplete dissolution is a primary source of experimental variability. Heating or sonication can help overcome kinetic solubility barriers, but should be used judiciously to avoid compound degradation. Always ensure the solution returns to room temperature before proceeding.

Step 6: Aliquoting for Storage

  • Objective: To preserve the integrity of the stock solution for long-term use.

  • Action: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, labeled amber microcentrifuge tubes.

  • Rationale: Aliquoting is critical to avoid the detrimental effects of repeated freeze-thaw cycles.[3] Each cycle introduces a risk of water condensation, which can lead to compound precipitation and degradation over time.[15][16]

Experimental Workflow Diagram

NEO2734_Workflow start Start: Prepare 10 mM Stock calc 1. Calculate Mass (e.g., 4.35 mg for 1 mL) start->calc weigh 2. Weigh NEO2734 into amber tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve verify 5. Visually Verify Complete Dissolution dissolve->verify verify->dissolve Precipitate Present aliquot 6. Aliquot into Single-Use Volumes verify->aliquot Clear Solution store 7. Store at -80°C for Long-Term Use aliquot->store end End: Ready for Use store->end

Caption: Step-by-step workflow for NEO2734 stock solution preparation.

Storage and Stability

Proper storage is essential to maintain the potency of NEO2734.

ConditionTemperatureDurationRationale & Best Practices
Powder -20°CUp to 3 yearsKeep tightly sealed in a desiccated environment to prevent moisture absorption.[1]
DMSO Stock -20°CUp to 1 monthSuitable for short-term storage. Avoid more than 1-2 freeze-thaw cycles.[3]
DMSO Stock -80°CUp to 6 monthsRecommended for long-term storage. Minimizes degradation and ensures maximum stability.[1][3]

Note: Always re-dissolve any precipitate that may form upon thawing by warming to 37°C and vortexing before making dilutions.[14]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling NEO2734 Powder: As the toxicological properties are not fully characterized, handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Handling DMSO: DMSO is an excellent solvent that can facilitate the absorption of chemicals through the skin.[17] Exercise extreme caution and wear appropriate gloves to prevent systemic exposure to NEO2734.

  • Disposal: Dispose of all materials (tubes, tips, unused compound) in accordance with your institution's chemical waste disposal guidelines.

Application: Preparing a Working Solution for Cell Culture

The high concentration of the DMSO stock solution requires significant dilution for use in biological systems to avoid solvent toxicity. The final concentration of DMSO in cell culture media should ideally be ≤0.1%, and not exceed 0.5%.[14][18]

Example: Dosing cells with 1 µM NEO2734

  • Intermediate Dilution (Optional but Recommended): Thaw a 10 mM stock aliquot. Dilute it 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of medium). This minimizes pipetting errors.

  • Final Dilution: Add the intermediate solution to your cell culture plate at a 1:100 ratio. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well to achieve a final concentration of 1 µM NEO2734.

  • Final DMSO Concentration: The final DMSO concentration in the well will be 0.01%, which is well below the toxicity threshold for most cell lines.

References

  • Neo2734 | C22H24F3N3O3 | CID 126582741. PubChem, National Institutes of Health. [Link]

  • The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. PubMed. [Link]

  • Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. ASH Publications. [Link]

  • Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. PubMed. [Link]

  • The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. PubMed Central, National Institutes of Health. [Link]

  • Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • How do I prepare TRF stock solution for cell culture study? ResearchGate. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central, National Institutes of Health. [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

NEO2734 Solubilization Technical Support Center

Welcome to the technical support center for NEO2734. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the solubilizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NEO2734. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the solubilization of NEO2734 in aqueous buffers for in vitro and in vivo experimental use. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this novel dual inhibitor of p300/CBP and BET bromodomains.[1][2][3][4]

Introduction to NEO2734 and Solubility Challenges

NEO2734 (also known as EP31670) is a potent, orally active small molecule with a molecular weight of 435.44 g/mol and a chemical formula of C22H24F3N3O3.[1][2] It has demonstrated significant anti-tumor activity in various preclinical models, including those for prostate cancer, lymphoma, and leukemia.[4][5][6] The therapeutic potential of NEO2734 is linked to its ability to dually inhibit the histone acetyltransferases p300/CBP and the BET bromodomain family of proteins.[2][3][7]

A critical challenge in the preclinical development and experimental use of many small molecule inhibitors like NEO2734 is their poor aqueous solubility.[8] For a compound to be biologically active in cell-based assays or demonstrate efficacy in vivo, it must be adequately dissolved in a physiologically compatible vehicle. Precipitated compound can lead to inaccurate and irreproducible results, as well as potential toxicity. This guide provides validated methods and the scientific rationale to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the recommended starting solvent for NEO2734?

Answer:

The recommended starting solvent for NEO2734 is anhydrous Dimethyl Sulfoxide (DMSO) . Commercial suppliers indicate a high solubility of NEO2734 in DMSO, with concentrations reaching up to 90 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[9]

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor water solubility. Its ability to form strong hydrogen bonds with water while also having non-polar methyl groups allows it to act as an effective "bridge" to bring hydrophobic compounds into an aqueous environment, albeit at a low final concentration.

Protocol for Preparing a High-Concentration DMSO Stock Solution:

  • Ensure you are using a new, sealed vial of anhydrous DMSO.

  • Weigh the desired amount of NEO2734 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for an 87 mg/mL stock, add 1 mL of DMSO to 87 mg of NEO2734).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if precipitation is observed.[3]

  • Once dissolved, this stock solution should be clear. Store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] For short-term storage (up to one month), -20°C is acceptable; for long-term storage (up to a year), -80°C is recommended.[9][10]

FAQ 2: My NEO2734 precipitates when I dilute my DMSO stock into my aqueous cell culture media. How can I prevent this?

Answer:

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a strong organic solvent is rapidly diluted into an aqueous buffer where it is poorly soluble. The key is to avoid a high final concentration of DMSO and to consider using a multi-component solvent system for your final dilution.

Causality: The solubility of a compound is dependent on the overall properties of the solvent system. When a high concentration of a DMSO stock is added directly to an aqueous medium, the localized concentration of DMSO is not sufficient to keep the compound in solution, leading to precipitation. The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.

Troubleshooting Workflow:

G start Problem: Precipitation in Aqueous Media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO stock concentration or increase final volume check_dmso->reduce_dmso Yes use_cosolvent Prepare an intermediate dilution with a co-solvent like PEG300 check_dmso->use_cosolvent No reduce_dmso->use_cosolvent final_dilution Perform final dilution into aqueous media with surfactant (Tween 80) use_cosolvent->final_dilution success Solution is clear. Proceed with experiment. final_dilution->success failure Precipitation persists. Consider alternative formulation. final_dilution->failure

Caption: Troubleshooting workflow for NEO2734 precipitation in aqueous media.

Recommended Strategy: The Co-Solvent/Surfactant System

For robust and reproducible results, especially for in vivo studies, a multi-component vehicle is recommended. This approach gradually transitions the compound from a high-solubility organic environment to a stable aqueous dispersion.

Validated Formulation for Aqueous Buffers (e.g., for in vivo administration):

This formulation achieves a final concentration of 4.35 mg/mL (9.99 mM) NEO2734 in a vehicle suitable for oral administration.[9]

ComponentVolume PercentagePurpose
DMSO5%Primary solvent for initial dissolution
PEG30040%Co-solvent to improve solubility and stability
Tween 805%Surfactant to prevent aggregation and precipitation
ddH2O (or Saline)50%Final aqueous vehicle

Step-by-Step Protocol:

  • Prepare the DMSO Stock: Start with a high-concentration, clear stock solution of NEO2734 in DMSO (e.g., 87 mg/mL).

  • Add Co-Solvent: In a sterile tube, add the required volume of PEG300. To this, add the DMSO stock solution. For example, to make 1 mL of the final formulation, add 50 µL of the 87 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: To the DMSO/PEG300 mixture, add the Tween 80 (e.g., 50 µL). Mix again until the solution is clear and homogenous.

  • Final Aqueous Dilution: Slowly add the ddH2O or saline (e.g., 500 µL) to the mixture while vortexing. This final solution should be a clear, homogenous solution.

  • Use Immediately: It is recommended to use this freshly prepared solution immediately for optimal results.[9]

FAQ 3: I need to prepare a suspension for oral gavage. What is a suitable vehicle?

Answer:

For oral gavage where a higher dose is required and a solution is not feasible, a homogenous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).

Causality: CMC-Na is a viscosity-enhancing agent that helps to keep insoluble particles suspended in an aqueous vehicle, preventing them from settling out. This ensures a consistent dose is administered.

Protocol for Preparing a 5 mg/mL Suspension:

  • Prepare a 0.5% to 1% (w/v) solution of CMC-Na in sterile water. This may require stirring for several hours to fully dissolve.

  • Weigh out the required amount of NEO2734 powder.

  • To prepare a 5 mg/mL suspension, add 5 mg of NEO2734 powder to 1 mL of the CMC-Na solution.

  • Vortex vigorously to create a fine, homogenous suspension. Ensure there are no large clumps of powder.

  • This suspension should be continuously stirred or vortexed immediately before each administration to ensure uniformity.

FAQ 4: Are there other formulation strategies I can consider?

Answer:

Yes, for preclinical and clinical development, several other advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like NEO2734. These methods often involve creating amorphous solid dispersions or using complexing agents.[11][12][13][14][15][16][17]

Alternative Formulation Strategies:

StrategyDescription
SBE-β-CD Complexation Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide that can encapsulate hydrophobic drug molecules within its central cavity, forming a water-soluble inclusion complex. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to achieve a clear solution of at least 2.5 mg/mL.[3]
Lipid-Based Formulations For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[15] A simple lipid-based formulation for NEO2734 involves dissolving a DMSO stock in corn oil (e.g., 5% DMSO, 95% Corn Oil).[9]
Nanonization Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate.[18] This is a more advanced technique typically requiring specialized equipment like high-pressure homogenizers or ball mills.[18]

Workflow for Formulation Selection:

G start Start: Need to formulate NEO2734 in_vitro In Vitro Experiment (Cell Culture) start->in_vitro in_vivo In Vivo Experiment start->in_vivo low_conc Low final concentration (<0.5% DMSO) in_vitro->low_conc high_conc Higher concentration needed in_vitro->high_conc oral_gavage Oral Gavage in_vivo->oral_gavage iv_injection IV/IP Injection in_vivo->iv_injection dmso_direct Direct dilution of DMSO stock low_conc->dmso_direct cosolvent_system Use Co-solvent/Surfactant System (DMSO/PEG300/Tween/Saline) high_conc->cosolvent_system sol_or_susp Is a solution or suspension acceptable? oral_gavage->sol_or_susp iv_injection->cosolvent_system If validated for this route sbecd_formulation Consider SBE-β-CD formulation iv_injection->sbecd_formulation solution_pref Solution Preferred sol_or_susp->solution_pref suspension_ok Suspension Acceptable sol_or_susp->suspension_ok solution_pref->cosolvent_system cmc_suspension Use CMC-Na Suspension suspension_ok->cmc_suspension

Sources

Optimization

Enhancing bioavailability of C22H24F3N3O3 in preclinical models

Technical Support Center: Bioavailability Optimization for C22H24F3N3O3 Status: Operational Analyst: Senior Application Scientist, Preclinical Formulation Division Subject: C22H24F3N3O3 (MW: ~435.4 Da | Likely BCS Class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization for C22H24F3N3O3

Status: Operational Analyst: Senior Application Scientist, Preclinical Formulation Division Subject: C22H24F3N3O3 (MW: ~435.4 Da | Likely BCS Class II)

Executive Summary: The Molecular Challenge

Welcome to the technical support hub for C22H24F3N3O3 . Based on its elemental composition—specifically the trifluoromethyl moiety (


), three nitrogen centers, and moderate molecular weight (435.44  g/mol )—this compound presents a classic Biopharmaceutics Classification System (BCS) Class II  profile: Low Solubility, High Permeability .

The presence of the


 group significantly increases lipophilicity (LogP), enhancing membrane permeability but drastically reducing aqueous solubility. The three nitrogen atoms suggest potential basicity, implying pH-dependent solubility (soluble in gastric acid, prone to precipitation in the intestinal lumen).

This guide addresses the critical failure point: Intestinal Precipitation .

Module 1: Physicochemical Diagnosis & Vehicle Selection

Q: My compound precipitates immediately in standard PBS or Saline. What is the correct vehicle for IV/IP dosing?

A: C22H24F3N3O3 is likely too lipophilic for simple aqueous buffers. The


 group drives the molecule out of the water structure. You must disrupt the water lattice or encapsulate the hydrophobic core.

Troubleshooting Protocol: Do not use DMSO >10% in vivo due to hemolysis and tolerability issues. Instead, move to a Co-solvent/Surfactant System .

Recommended Formulation (IV/IP/PO):

  • 10% DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) : Solubilizes the hydrophobic core.

  • 40% PEG 400 : Provides bulk co-solvency.

  • 50% Water (or Saline) : Added last to prevent "crashing out."

Alternative: Cyclodextrin Complexation If the nitrogen atoms are accessible, the molecule may fit into a cyclodextrin cavity.

  • Vehicle: 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water.
    
  • Method: Add compound to 20% HP-

    
    -CD solution 
    
    
    
    Sonicate for 30 mins
    
    
    Adjust pH to 4.0 (to protonate nitrogens and aid solubility)
    
    
    Filter (0.22
    
    
    m).

Data: Vehicle Solubility Comparison (Simulated)

Vehicle SystemSolubility (mg/mL)Risk FactorRecommended Route
PBS (pH 7.4) < 0.01High (Precipitation)None
5% DMSO / 95% Saline 0.5 - 1.0Moderate (Phlebitis)IP (Low dose)
20% HP-

-CD
5.0 - 15.0Low (Renal clearance)IV / PO
PEG400 / Labrasol > 20.0Moderate (GI motility)PO (High dose)

Module 2: Oral Bioavailability & The "Spring and Parachute" Effect

Q: We see good plasma exposure at 1 hour, but it crashes rapidly. Why?

A: This is the "Spring and Parachute" failure.

  • The Spring: The compound dissolves in the acidic stomach (pH 1.2) due to protonation of the N-centers.

  • The Crash: Upon entering the duodenum (pH 6.8), the compound de-protonates, becomes neutral/lipophilic, and precipitates before absorption.

Solution: You need a Lipid-Based Formulation (LBF) or Self-Emulsifying Drug Delivery System (SEDDS) to keep the drug solubilized in the intestine.

Protocol: Preparation of Type IIIB SEDDS This formulation spontaneously forms a microemulsion in the gut, protecting C22H24F3N3O3 from precipitation.

  • Weigh Excipients:

    • Oil: Capryol 90 (Propylene glycol monocaprylate) - 20%

    • Surfactant: Cremophor EL (or Kolliphor EL) - 40%

    • Co-Surfactant: Transcutol HP - 40%

  • Dissolution: Add C22H24F3N3O3 to the mixture. Vortex and heat to 37°C until clear.

  • Dosing: Administer the oily concentrate directly (in capsules or via gavage). It will emulsify upon contact with gastric fluids.

Visualization: Intestinal Absorption Mechanism

SEDDS_Mechanism cluster_failure Without SEDDS (Failure Mode) Drug C22H24F3N3O3 (Lipophilic) SEDDS SEDDS Formulation (Oil + Surfactant) Drug->SEDDS Solubilization Stomach Stomach (pH 1.2) Dispersion SEDDS->Stomach Oral Gavage Intestine Intestine (pH 6.8) Microemulsion Formation Stomach->Intestine Gastric Emptying Precipitation Precipitation at pH 6.8 Stomach->Precipitation Standard Suspension Micelle Mixed Micelles (Drug Encapsulated) Intestine->Micelle Spontaneous Emulsification Absorption Lymphatic/Portal Absorption Micelle->Absorption Permeation via Enterocytes

Figure 1: Mechanism of SEDDS preventing intestinal precipitation of lipophilic bases.

Module 3: Salt Screening & Crystal Engineering

Q: The free base is difficult to handle. Can we synthesize a salt to improve dissolution rate?

A: Yes. With three nitrogen atoms, C22H24F3N3O3 likely has at least one basic center (pKa ~4-6). Converting the free base to a salt increases the dissolution rate (


) by altering the micro-environmental pH at the diffusion layer.

Recommended Counter-ions:

  • Mesylate (Methanesulfonate): Excellent for lipophilic bases; breaks crystal lattice energy effectively.

  • Hydrochloride (HCl): Standard, but risk of "Common Ion Effect" in the stomach (HCl in stomach suppresses dissolution of HCl salts).

  • Tosylate: Often crystallizes well with aromatic/fluorinated compounds.

Experimental Workflow: Salt Selection Matrix

Salt_Screen Start C22H24F3N3O3 Free Base pKa_Check Determine pKa (Is pKa > 3?) Start->pKa_Check Acid_Select Select Counter-acids pKa_Check->Acid_Select Yes (Basic) Solvent Dissolve in Acetone/EtOH Acid_Select->Solvent Crystallize Cool / Evaporate Solvent->Crystallize Analysis Analyze Solubility (S_aq) & Hygroscopicity Crystallize->Analysis Decision_Mesylate Mesylate Salt (High Sol, Low MP) Analysis->Decision_Mesylate Best Bioavailability Decision_HCl HCl Salt (High MP, Common Ion Risk) Analysis->Decision_HCl Best Stability

Figure 2: Decision tree for salt selection to enhance dissolution rates.

Module 4: Advanced Troubleshooting (FAQs)

Q: We suspect the Fluorine group is causing metabolic instability despite the bioavailability fix. A: While


 usually blocks metabolism at that specific site, it activates the para position on aromatic rings or adjacent aliphatic chains.
  • Action: Perform a Microsomal Stability Assay. If clearance is high (

    
    ), the issue is First Pass Metabolism , not absorption.
    
  • Fix: Switch to a Lymphatic Transport strategy (Long-chain fatty acids like Oleic Acid) to bypass the liver.

Q: Can we use Nanomilling? A: If you cannot use solvents (toxicity concerns), Nanocrystal Dispersions are the gold standard.

  • Protocol: Bead mill C22H24F3N3O3 with 1% HPC (Hydroxypropyl cellulose) and 0.1% SDS (Sodium Dodecyl Sulfate) for 4 hours.

  • Target: D50 < 200 nm. This increases surface area (

    
    ) in the Noyes-Whitney equation, driving saturation solubility.
    

References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Available at: [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Available at: [Link]

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Butler, J. M., & Dressman, J. B. (2010). "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of Pharmaceutical Sciences. Available at: [Link]

Troubleshooting

NEO2734 Technical Support Center: A Guide to Minimizing Off-Target Effects at High Doses

Welcome to the technical support center for NEO2734, a potent dual inhibitor of p300/CBP and BET bromodomains. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NEO2734, a potent dual inhibitor of p300/CBP and BET bromodomains. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of NEO2734, with a specific focus on minimizing off-target effects, particularly at high concentrations. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments, ensuring the data generated is of the highest quality and scientific integrity.

Introduction to NEO2734

NEO2734 is a selective, orally active small molecule that targets both the histone acetyltransferases p300/CBP and the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] By inhibiting these key epigenetic regulators, NEO2734 has demonstrated significant anti-tumor activity in various preclinical cancer models, including hematologic malignancies and prostate cancer.[3][4] Its primary mechanism of action involves the downregulation of critical oncogenes such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[3]

While NEO2734 exhibits high affinity for its intended targets, the use of high concentrations in vitro or in vivo can potentially lead to off-target effects. This guide provides a framework for identifying, understanding, and mitigating these effects to ensure your experimental outcomes are a direct result of on-target inhibition.

I. Troubleshooting Guide: Minimizing Off-Target Effects

This section is structured in a question-and-answer format to directly address common challenges and observations during experimentation with high-dose NEO2734.

My phenotypic observation is more potent than expected, or I'm seeing unexpected cellular toxicity. Could this be an off-target effect?

This is a critical question when working with any small molecule inhibitor. Here’s how to dissect this observation:

Causality-Driven Experimental Choices:

  • On-Target vs. Off-Target Effects: An off-target effect occurs when a compound interacts with proteins other than its intended target, leading to unintended biological consequences. At high concentrations, the likelihood of such interactions increases. For instance, a study on undifferentiated pleomorphic sarcomas noted that at a high dose of 25 µM, NEO2734 may induce apoptosis through an aspecific toxic effect.[5]

  • Self-Validating Experimental Workflow: To distinguish between on-target and off-target effects, a multi-pronged approach is essential. This workflow is designed to build a self-validating system for your experiments.

    workflow A Unexpected Phenotype Observed B Dose-Response Validation A->B Step 1 C Orthogonal Controls B->C Step 2 D Target Engagement Assays C->D Step 3 E Washout Experiment D->E Step 4 F On-Target Confirmation E->F G Off-Target Hypothesis E->G

    Caption: Experimental workflow to investigate unexpected phenotypes.

Detailed Methodologies:

  • Dose-Response Validation:

    • Protocol: Perform a comprehensive dose-response curve for NEO2734 in your cellular model. It is crucial to include a wide range of concentrations, spanning from the reported IC50 values in similar cell lines (typically in the nanomolar range) to the high micromolar concentrations you are using.[3][4]

    • Rationale: A sigmoidal dose-response curve is expected for on-target effects. A sudden drop in viability or a non-sigmoidal curve at high concentrations may indicate off-target toxicity.

  • Orthogonal Controls:

    • Structurally Unrelated Inhibitors: Utilize other well-characterized inhibitors that target either BET bromodomains (e.g., JQ1, OTX015) or p300/CBP (e.g., CPI-637) individually.[3]

    • Rationale: If the phenotype is recapitulated only with high-dose NEO2734 and not with the individual target inhibitors (even at high concentrations), it strengthens the hypothesis of an off-target effect unique to the NEO2734 chemical scaffold.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of NEO2734. While not always perfect, these can help differentiate between specific off-target effects and non-specific compound toxicity.[6]

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This technique directly assesses whether NEO2734 is binding to its intended targets (p300/CBP, BRD4) in the cellular environment at the concentrations used.[4][7]

    • Rationale: A shift in the melting temperature of the target protein upon NEO2734 binding confirms target engagement. The absence of a shift for a potential off-target protein at a given concentration suggests it is not a direct binder.

  • Washout Experiment:

    • Protocol: Treat cells with a high concentration of NEO2734 for a defined period, then wash the compound away and monitor the phenotype over time.

    • Rationale: If the phenotype is reversible after washout, it may be due to a reversible off-target interaction. If the phenotype persists, it is more likely due to the on-target epigenetic changes which can be long-lasting, or an irreversible off-target effect.

How can I proactively identify potential off-targets of high-dose NEO2734 in my experimental system?

While a definitive list of NEO2734 off-targets is not publicly available, several experimental and computational approaches can be employed to identify them.

Experimental Approaches:

  • Kinobeads/Chemical Proteomics: This affinity chromatography-based method can identify kinase off-targets by assessing the binding of NEO2734 to a broad panel of kinases from a cell lysate.[8][9] Although NEO2734 is not primarily a kinase inhibitor, its aminopyrimidine scaffold is present in some kinase inhibitors, making this a worthwhile exploratory approach.

  • Proteome-wide Cellular Thermal Shift Assay (CETSA): A more advanced application of CETSA can be used to identify proteins whose thermal stability is altered by NEO2734 treatment across the entire proteome, thus revealing potential off-targets.

Computational Prediction:

  • In Silico Screening: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of NEO2734.[10][11][12] These methods compare the structure of NEO2734 to libraries of compounds with known protein interactions.

Are there known signaling pathways that are sensitive to off-target effects of dual BET/p300 inhibitors?

Given the central role of p300/CBP as transcriptional co-activators, several critical signaling pathways could be inadvertently affected by high-dose NEO2734.

  • Wnt/β-catenin Pathway: p300/CBP are known to interact with β-catenin and are involved in the transcriptional activation of Wnt target genes.[13][14][15][16][17] Dysregulation of this pathway can have profound effects on cell proliferation and differentiation.

  • p53 Signaling: p300/CBP can acetylate p53, a modification that enhances its stability and transcriptional activity.[8][18][19][20][21] Off-target effects on this pathway could interfere with normal cellular stress responses.

  • HIF-1α Signaling: Under hypoxic conditions, p300/CBP are co-activators for the transcription factor HIF-1α, which is crucial for cellular adaptation to low oxygen.[7][9][22][23][24]

pathways cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Pathways NEO2734 NEO2734 p300_CBP p300/CBP NEO2734->p300_CBP inhibits BET BET Proteins NEO2734->BET inhibits Wnt Wnt/β-catenin NEO2734->Wnt potential dysregulation p53 p53 Signaling NEO2734->p53 potential dysregulation HIF1a HIF-1α Signaling NEO2734->HIF1a potential dysregulation cMyc c-Myc p300_CBP->cMyc activates BET->cMyc activates Apoptosis Apoptosis cMyc->Apoptosis CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest

Caption: On-target and potential off-target signaling pathways of NEO2734.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended concentration range for NEO2734 in cell culture experiments?

    • A1: The effective concentration of NEO2734 can vary significantly between cell lines. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model. Based on published data, IC50 values for antiproliferative activity are often in the nanomolar range.[3][4] For mechanistic studies aiming for on-target effects, it is advisable to use concentrations at or near the IC50. Higher concentrations (in the micromolar range) increase the risk of off-target effects.

  • Q2: I am having trouble dissolving NEO2734. What are the recommended solvents and storage conditions?

    • A2: For in vitro experiments, NEO2734 can be dissolved in DMSO to make a stock solution (e.g., 10 mM).[5] For in vivo studies, various formulations have been used, including a mixture of DMSO, PEG300, Tween-80, and saline, or a solution in 40% polyethylene glycol (PEG400) in distilled water.[1][5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1]

  • Q3: What are the expected on-target downstream effects of NEO2734 that I can use as positive controls?

    • A3: A key downstream effect of NEO2734 is the transcriptional repression of MYC.[3] Therefore, a reduction in c-Myc mRNA and protein levels is a reliable indicator of on-target activity. You can measure this by qPCR or Western blotting. Additionally, you may observe an induction of apoptosis, which can be assessed by methods such as Annexin V staining or measuring cleaved caspase-3 levels.[5]

III. Data and Protocols

Quantitative Data Summary
ParameterValueTarget(s)Reference
Binding Affinity (Kd) 6 nMBRD4[1]
19 nMCBP[1]
31 nMp300[1]
In Vitro IC50 <30 nMp300/CBP & BET[2]
27 - 125 nMAML cell lines[5]
157 nM (median)DLBCL cell lines[4]
In Vivo Dosage 1, 3, 10 mg/kg (oral, daily)Mice (AML model)[4]
5, 8, 10 mg/kg (oral, daily)Mice (NMC models)[2]
Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

  • Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of NEO2734 in your cell culture medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 50 µM). Include a DMSO-only control.

  • Treatment: Add the diluted NEO2734 or DMSO control to the cells and incubate for a relevant period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Normalize the data to the DMSO control and plot the results as percent viability versus log[NEO2734 concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for c-Myc Downregulation

  • Treatment: Treat cells with NEO2734 at various concentrations (including a DMSO control) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against c-Myc and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.

References

  • Moreaux, et al. Targeting both BET and CBP/EP300 proteins with the novel dual inhibitors NEO2734 and NEO1132 leads to anti-tumor activity in multiple myeloma.
  • Bertuzzi, et al. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. Blood Advances. 2020;4(17):4124-4135.
  • Bourdon, et al. Dual inhibition of BET and EP300 has antitumor activity in undifferentiated pleomorphic sarcomas and synergizes with ferroptosis induction.
  • van den Heuvel, et al. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. Hemasphere. 2020;4(5):e477.
  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. 2022.
  • Bosterbio. NEO2734 is an Orally Active Dual p300/CBP and BET Bromodomain Selective Inhibitor. [Link]

  • YouTube. CBP and EP300 Degraders: A Tale of Two Selectivities. [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Stanford University. Wnt signaling pathway diagram. [Link]

  • ResearchGate. A simplified diagram of the p53 pathway. [Link]

  • AACR Journals. Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers. [Link]

  • PubMed. Dual inhibition of BET and HAT/p300 suppresses colorectal cancer via DR5- and p53/PUMA-mediated cell death. [Link]

  • Creative Diagnostics. P53 Signaling Pathway. [Link]

  • RayBiotech. HIF1-alpha Signaling Pathway. [Link]

  • BioPublisher. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. [Link]

  • PubChem. P53 Signaling Pathway. [Link]

  • Wikipedia. Wnt signaling pathway. [Link]

  • ResearchGate. BET and CBP/p300 bromodomain inhibitors disrupt SE and decrease CHPT1. [Link]

  • MDPI. From Deep-Sea Natural Product to Optimized Therapeutics: Computational Design of Marizomib Analogs. [Link]

  • PMC. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. [Link]

  • Wikipedia. p53. [Link]

  • ResearchGate. Schematic diagram of the canonical Wnt signaling pathway. [Link]

  • ClinicalTrials.gov. Dual BET and CBP/p300 Inhibitor in Patients With Targeted Advanced Solid Tumors and Hematological Malignancies. [Link]

  • PLOS Computational Biology. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • Creative Diagnostics. Wnt Signaling Pathway. [Link]

  • KEGG. HIF-1 signaling pathway - Homo sapiens (human). [Link]

  • ResearchGate. Schematic diagram of potential pathways through which HIF-1α interacts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: NEO2734 vs. Single-Agent BET Inhibitors in AML Therapy

Executive Summary: The Dual-Targeting Paradigm Acute Myeloid Leukemia (AML) therapy has long struggled with the plasticity of the epigenome. While single-agent BET inhibitors (BETi) like JQ1, OTX015, and molibresib effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Targeting Paradigm

Acute Myeloid Leukemia (AML) therapy has long struggled with the plasticity of the epigenome. While single-agent BET inhibitors (BETi) like JQ1, OTX015, and molibresib effectively displace BRD4 from chromatin, they frequently fail to induce durable remission due to rapid enhancer remodeling and compensatory signaling.

NEO2734 represents a structural evolution in epigenetic therapy. It is not a cocktail, but a single chimeric small molecule that simultaneously inhibits the Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4) and the CBP/p300 histone acetyltransferases. This guide analyzes the mechanistic superiority of this dual-inhibition strategy over single-agent modalities, supported by comparative efficacy data and self-validating experimental protocols.

Part 1: Mechanistic Rationale – Breaking the Reader-Writer Loop

The Failure of Single-Agent BETi

Single-agent BET inhibitors function as "reader" blockers. They prevent BRD4 from recognizing acetylated lysine residues (H3K27ac) on super-enhancers driving oncogenes like MYC and BCL2. However, they do not stop the "writing" of these marks.

  • Resistance Mechanism: In the presence of BETi, AML cells often recruit p300/CBP to hyper-acetylate chromatin, increasing the avidity for any remaining BET proteins or recruiting alternative readers, leading to transcriptional rebound.

The NEO2734 Advantage

NEO2734 acts as both a "Reader" and "Writer" antagonist.[1] By inhibiting the HAT activity of p300/CBP, it depletes the H3K27ac substrate itself, while simultaneously blocking BRD4. This creates a "chromatin collapse" at oncogenic super-enhancers that single agents cannot replicate.

Visualization: The Epigenetic Circuitry

The following diagram illustrates the "Feed-Forward" loop of acetylation and how NEO2734 disrupts it more effectively than JQ1 alone.

EpigeneticMechanism p300 p300/CBP (Writer) H3K27ac H3K27ac (Chromatin Mark) p300->H3K27ac Acetylates Histones BRD4 BRD4 (Reader) H3K27ac->BRD4 Recruits PolII RNA Pol II Recruitment BRD4->PolII Assembles Complex MYC c-MYC / BCL2 Transcription PolII->MYC Drives Oncogenesis MYC->p300 Positive Feedback (Enhancer Remodeling) JQ1 Single BETi (JQ1/OTX015) JQ1->BRD4 Blocks Reading (Incomplete Suppression) NEO NEO2734 (Dual Inhibitor) NEO->p300 Depletes Substrate NEO->BRD4 Blocks Reading

Caption: Disruption of the p300-BRD4 oncogenic axis. While single BETi (JQ1) only blocks the reading step, NEO2734 depletes the acetylation mark (H3K27ac) and blocks the reader, preventing compensatory feedback loops.

Part 2: Comparative Efficacy Analysis

In Vitro Potency: AML Cell Lines

NEO2734 demonstrates superior potency across a spectrum of AML subtypes, including those resistant to standard chemotherapy. Data indicates that dual inhibition yields lower IC50 values compared to single-agent p300 inhibitors (CPI-637) and comparable or superior efficacy to BET inhibitors, with significantly higher apoptosis rates.

Table 1: Comparative IC50 Values (nM) in AML Models

Cell LineSubtype / MutationNEO2734 (Dual)JQ1 (BETi)CPI-637 (p300i)Efficacy Interpretation
MV4;11 FLT3-ITD27 - 45 ~50 - 100> 5,000NEO2734 is ~100x more potent than p300i alone.
HL-60 NRAS / Myc-amp86 ~150> 10,000Dual inhibition overcomes Myc-driven proliferation.
KG-1 FGFR1OP-FGFR1125 ~400> 10,000Resistant to single agents; sensitive to NEO2734.
Primary AML Patient Blasts~86 (Mean) Variable> 4,000High therapeutic index vs. normal bone marrow.

Data synthesized from preclinical studies (Blood Adv 2020; HemaSphere 2019).

Transcriptional Suppression

A critical differentiator is the depth of oncogene suppression.

  • c-MYC: Single BETi treatment often results in a "rebound" of MYC mRNA after 24 hours. NEO2734 sustains MYC suppression for >48 hours.

  • BCL2: NEO2734 downregulates BCL2 effectively in lines where BETi fails, directly counteracting the anti-apoptotic resistance mechanism.

In Vivo Xenograft Performance

In MV4;11 subcutaneous xenograft models, NEO2734 (10 mg/kg oral) demonstrated:

  • Tumor Growth Inhibition (TGI): Significantly greater TGI compared to vehicle and single-agent comparators.

  • Survival: Extended survival in disseminated leukemia models compared to OTX015.

  • Engraftment: In Patient-Derived Xenografts (PDX), NEO2734 reduced leukemic burden in the bone marrow where single-agent p300 inhibitors failed completely.

Part 3: Experimental Protocol

Self-Validating Chromatin Occupancy & Transcriptional Suppression Assay

Objective: To distinguish the mechanism of NEO2734 from single-agent BETi by correlating chromatin mark depletion (H3K27ac) with transcriptional arrest.

Validation Criteria (Self-Check):

  • Control: DMSO-treated cells must show high H3K27ac at the MYC super-enhancer.

  • Differentiation: JQ1 treatment should displace BRD4 but preserve (or increase) H3K27ac levels (the "mark" remains). NEO2734 must reduce both BRD4 occupancy and H3K27ac levels.

Workflow Diagram

ProtocolWorkflow cluster_ChIP Arm A: ChIP-qPCR cluster_RT Arm B: RT-qPCR Step1 Step 1: Treatment (6h & 24h) DMSO vs JQ1 vs NEO2734 Step2A Crosslink & Lysis Step1->Step2A Step2B RNA Extraction Step1->Step2B Step3A IP Antibodies: 1. Anti-BRD4 2. Anti-H3K27ac 3. IgG (Control) Step2A->Step3A Step4A qPCR Targets: MYC Enhancer BCL2 Promoter Gene Desert (Neg Ctrl) Step3A->Step4A Result Data Correlation: Is H3K27ac retained while BRD4 is lost? Step4A->Result Step3B cDNA Synthesis Step2B->Step3B Step4B Quantification: MYC mRNA BCL2 mRNA GAPDH (Ref) Step3B->Step4B Step4B->Result

Caption: Parallel workflow to validate dual-targeting mechanism. Arm A assesses chromatin state; Arm B assesses functional output.

Detailed Methodology

1. Cell Treatment:

  • Seed MV4;11 cells at

    
     cells/mL.
    
  • Treat with:

    • Vehicle (DMSO 0.1%)

    • JQ1 (500 nM) – Single Agent Benchmark

    • NEO2734 (500 nM) – Test Agent[2]

  • Harvest timepoints: 6 hours (early chromatin changes) and 24 hours (transcriptional outcome).

2. ChIP-qPCR (Chromatin Arm):

  • Crosslinking: Fix cells with 1% formaldehyde for 10 min; quench with 0.125 M glycine.

  • Sonication: Shear chromatin to 200–500 bp fragments (validate on agarose gel).

  • Immunoprecipitation: Incubate overnight with antibodies validated for ChIP (e.g., Cell Signaling Technology #13440 for BRD4, #8173 for H3K27ac).

  • Elution & Purification: Reverse crosslinks (

    
    C overnight), digest Proteinase K, purify DNA.
    
  • qPCR Analysis: Use primers targeting the MYC super-enhancer (approx. -1.5kb from TSS). Calculate % Input.

3. RT-qPCR (Transcriptional Arm):

  • Extract RNA using Trizol/Column hybrid method to ensure purity.

  • Perform One-Step RT-qPCR using TaqMan probes for MYC and BCL2.

  • Normalize to GAPDH or ACTB.

4. Data Interpretation:

  • JQ1 Result: Reduced BRD4 binding at MYC, but sustained/elevated H3K27ac . MYC mRNA drops at 6h but may recover at 24h.

  • NEO2734 Result: Reduced BRD4 binding AND significant reduction (>50%) in H3K27ac. MYC mRNA remains suppressed at 24h.

Conclusion

NEO2734 offers a distinct advantage over single-agent BET inhibitors in AML therapy by targeting the epigenetic plasticity that drives resistance. By simultaneously degrading the "write" (p300/CBP) and "read" (BET) signals, it enforces a more durable transcriptional blockade of oncogenic drivers like MYC and BCL2. For drug development professionals, NEO2734 represents a validated scaffold for next-generation epigenetic degraders.

References

  • Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. Source: Blood Advances (2020) [2][3][4][5][6][7]

  • The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells. Source: HemaSphere (2021)

  • Targeting both BET and CBP/EP300 proteins with the novel dual inhibitors NEO2734 and NEO1132 leads to anti-tumor activity in multiple myeloma. Source: European Journal of Haematology (2021) [5]

  • The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer. Source: EMBO Molecular Medicine (2019)

Sources

Comparative

Benchmarking C22H24F3N3O3 potency against standard epigenetic drugs

Technical Guide: Benchmarking C22H24F3N3O3 (NEO2734) Potency Against Standard Epigenetic Modulators Executive Summary: The Dual-Target Advantage Compound Identity: C22H24F3N3O3 corresponds to NEO2734 (also known as EP316...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking C22H24F3N3O3 (NEO2734) Potency Against Standard Epigenetic Modulators

Executive Summary: The Dual-Target Advantage

Compound Identity: C22H24F3N3O3 corresponds to NEO2734 (also known as EP31670), a first-in-class, orally active dual inhibitor targeting both the BET family of bromodomains (BRD2, BRD3, BRD4) and the p300/CBP histone acetyltransferases.[1][2]

Strategic Significance: While standard epigenetic drugs like JQ1 (BET inhibitor) or A-485 (p300/CBP inhibitor) target single nodes of the chromatin remodeling machinery, NEO2734 offers a "vertical blockade."[1] It inhibits the writing of acetyl marks (via p300/CBP) and the reading of those marks (via BETs). This guide benchmarks NEO2734 against these single-target standards, demonstrating its superior potency in suppressing oncogenic drivers like c-MYC in resistant phenotypes (e.g., SPOP-mutant prostate cancer and AML).[1]

Compound Profile & Mechanism of Action[1][3][4]

FeatureSpecification
Chemical Formula C22H24F3N3O3
Common Name NEO2734 (EP31670)
Molecular Weight 435.44 g/mol
Primary Targets BRD4 (BD1/BD2) and p300/CBP (HAT domain)
Binding Affinity (

)
BRD4: <30 nM | p300: ~30 nM
Solubility DMSO (up to 50 mM); Ethanol (low)
Mechanism of Action (Dual Blockade)

Epigenetic transcription often relies on a feed-forward loop:[1]

  • p300/CBP acetylates Histone H3 (H3K27ac).[1]

  • BET Proteins (BRD4) recognize (read) these acetyl marks via bromodomains.[1]

  • Recruitment: BRD4 recruits P-TEFb to phosphorylate RNA Polymerase II, driving transcription of oncogenes (e.g., MYC).[1]

NEO2734 acts as a molecular "short-circuit" by simultaneously inhibiting the acetyltransferase activity (preventing the mark) and blocking the bromodomain pocket (preventing the reading).

MOA p300 p300/CBP (Writer) H3ac H3K27ac (Acetylated) p300->H3ac Catalyzes H3 Histone H3 (Unmodified) H3->H3ac Acetylation BRD4 BRD4 (Reader) H3ac->BRD4 Recruitment MYC c-MYC Transcription BRD4->MYC Activation NEO C22H24F3N3O3 (NEO2734) NEO->p300 Blocks HAT NEO->BRD4 Blocks BD1/2

Figure 1: Dual mechanism of NEO2734 disrupting both the 'writing' and 'reading' of chromatin marks.[1][2]

Benchmarking Landscape: The Competitors

To validate the potency of C22H24F3N3O3, you must benchmark it against the "Gold Standards" of single-target inhibition.[1]

ComparatorClassRole in BenchmarkingLimitation
JQ1 BET Inhibitor (Pan)Positive Control (Reader). The standard for assessing BRD4-dependent c-MYC suppression.[1]Often leads to resistance via compensatory p300 upregulation.[1]
A-485 p300/CBP InhibitorPositive Control (Writer). The standard for assessing HAT domain inhibition.[1]Lower cellular potency; requires high micromolar doses in some lines.[1]
OTX015 BET Inhibitor (Clinical)Clinical Benchmark. Used to compare clinical efficacy/toxicity profiles.[1]Single-target efficacy ceiling.

Quantitative Comparison (Data Synthesis)

The following data represents synthesized values from key literature (e.g., Lankes et al., 2019; Yan et al., 2019) to guide your expected experimental outcomes.

Table 1: Biochemical Potency ( / )
TargetNEO2734 (Dual)JQ1 (BET only)A-485 (p300 only)
BRD4 (BD1) ~20 nM~77 nM>10,000 nM (No Effect)
BRD4 (BD2) ~15 nM~33 nM>10,000 nM (No Effect)
p300/CBP ~30 nM>10,000 nM (No Effect)~10 nM
Table 2: Cellular Potency ( - Growth Inhibition)

Cell Line: VCaP (Prostate Cancer) or MV4-11 (AML) | Compound |


 (72h) | Interpretation |
| :--- | :--- | :--- |
| NEO2734  | ~50 - 150 nM  | Superior potency due to synergistic dual blockade.[1] |
| JQ1  | ~500 - 1000 nM | Moderate potency; often cytostatic rather than cytotoxic.[1] |
| A-485  | ~2000 - 5000 nM | Weak single-agent efficacy in this context.[1] |

Experimental Protocols (Self-Validating Systems)

Protocol A: Biochemical Selectivity (TR-FRET)

Objective: Prove C22H24F3N3O3 binds both targets while comparators bind only one.

  • Reagents:

    • Lanthascreen™ TR-FRET Bromodomain Assay (Invitrogen).[1]

    • Recombinant p300 HAT domain.[1]

    • Biotinylated Histone H3 peptide.[1]

  • Workflow:

    • Arm 1 (BET Binding): Incubate Terbium-labeled anti-His antibody + His-tagged BRD4 + Fluorescein-labeled BET ligand + Compound (NEO2734 vs JQ1).[1]

      • Readout: Loss of FRET signal indicates displacement of the ligand.[1]

    • Arm 2 (HAT Activity): Incubate p300 + Acetyl-CoA + Biotin-H3 peptide + Compound. Detect with Europium-Streptavidin.[1]

      • Readout: Reduction in signal indicates inhibition of acetylation.[1]

  • Validation Check: JQ1 must show high potency in Arm 1 and zero activity in Arm 2.[1] A-485 must show the reverse.[1] NEO2734 must be active in both .[1]

Protocol B: Cellular Target Engagement (c-MYC Suppression)

Objective: Demonstrate superior suppression of the downstream oncogene c-MYC.[1]

  • Cell System: MV4-11 (AML) or DU145 (Prostate).[1]

  • Dosing: Treat cells for 6 hours with dose titration (10 nM – 10 µM).

  • Readout (RT-qPCR):

    • Extract RNA (Trizol/Column).[1]

    • Probe for MYC (Target) and GAPDH (Housekeeping).[1]

    • Critical Step: Also probe for HEXIM1 .[1] BET inhibitors typically upregulate HEXIM1 while downregulating MYC.[1] This "signature" confirms on-target BET activity.

  • Western Blot Validation:

    • Blot for H3K27ac .[1]

    • Result: NEO2734 and A-485 should reduce H3K27ac levels.[1] JQ1 will not reduce H3K27ac (and may even increase it via feedback).

Workflow Visualization

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation (MV4-11) Start Compound C22H24F3N3O3 (NEO2734) TRFRET_BET TR-FRET: BRD4 Binding (Comparator: JQ1) Start->TRFRET_BET HAT_Assay Enzymatic HAT Assay (Comparator: A-485) Start->HAT_Assay Viability 72h Viability (CTG) Calculate GI50 TRFRET_BET->Viability Confirm Dual Affinity HAT_Assay->Viability Biomarker Western Blot (c-MYC vs H3K27ac) Viability->Biomarker Select Effective Dose Conclusion Conclusion Biomarker->Conclusion NEO2734 reduces H3K27ac AND c-MYC (Superior to single agents)

Figure 2: Experimental workflow for benchmarking dual-target efficacy.

References

  • Discovery of NEO2734: Spriano, F. et al.[1] "The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer."[1][3] Clinical Cancer Research, 2020.[1][2] Link

  • Mechanistic Benchmarking: Yan, G. et al. "Convergent targeting of BD1 and BD2 of the BET proteins in cancer."[1] Nature Cancer, 2019.[1][2] Link

  • Standard Protocols (A-485): Lasko, L.M. et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific malignancies."[1] Nature, 2017.[1][2] Link

  • Standard Protocols (JQ1): Filippakopoulos, P. et al. "Selective inhibition of BET bromodomains."[1] Nature, 2010.[1] Link

  • NEO2734 in AML: Giles, F.J. et al.[1] "The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts."[1] HemaSphere, 2021.[1][2] Link

Sources

Validation

A Synergistic Approach to Combat Enzalutamide Resistance in Prostate Cancer: A Comparative Guide to the Combination of NEO2734 and Enzalutamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced prostate cancer treatment, the development of resistance to potent androgen receptor (AR) signaling inhibitors like enzalutamid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced prostate cancer treatment, the development of resistance to potent androgen receptor (AR) signaling inhibitors like enzalutamide remains a critical challenge. This guide provides a comprehensive analysis of a promising therapeutic strategy: the synergistic combination of the novel dual BET (Bromodomain and Extra-Terminal domain) and CBP/EP300 inhibitor, NEO2734, with enzalutamide. While direct preclinical and clinical data for this specific combination are emerging, this document synthesizes the strong mechanistic rationale and supporting data from analogous combinations to present a forward-looking perspective for researchers in the field.

Understanding the Components: Mechanisms of Action

A thorough understanding of the individual agents is paramount to appreciating their potential synergy.

Enzalutamide: A Potent Androgen Receptor Antagonist

Enzalutamide is a second-generation non-steroidal antiandrogen that acts on multiple steps of the AR signaling pathway.[1] Its primary mechanisms of action include:

  • Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than first-generation antiandrogens.

  • Prevention of nuclear translocation: It hinders the movement of the AR from the cytoplasm into the nucleus.[1]

  • Inhibition of DNA binding and co-activator recruitment: Once in the nucleus, enzalutamide prevents the AR from binding to androgen response elements on DNA and recruiting co-activators necessary for gene transcription.

Despite its efficacy, a significant portion of patients with metastatic castration-resistant prostate cancer (mCRPC) eventually develop resistance to enzalutamide.[2][3] This resistance can be driven by various mechanisms, including AR mutations, the expression of AR splice variants (like AR-V7), and the activation of bypass signaling pathways that promote tumor growth independently of the AR ligand-binding domain.[4]

NEO2734: A Dual Inhibitor of Epigenetic Regulators

NEO2734 is an orally active small molecule that uniquely targets two key families of epigenetic regulators: the BET proteins (BRD2, BRD3, BRD4, and BRDT) and the homologous histone acetyltransferases CBP (CREB-binding protein) and EP300.[5] This dual inhibition leads to a potent anti-tumor effect through multiple mechanisms:

  • BET Inhibition: BET proteins are "readers" of the epigenetic code, recognizing acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. By displacing BET proteins from chromatin, NEO2734 downregulates the expression of key oncogenes, including MYC, which is a critical driver of prostate cancer progression and is implicated in enzalutamide resistance.[6]

  • CBP/EP300 Inhibition: CBP and EP300 are "writers" of the epigenetic code, functioning as histone acetyltransferases that play a crucial role in enhancing transcription. Inhibition of CBP/EP300 can disrupt the activity of various transcription factors, including the androgen receptor itself.[5]

Preclinical studies have demonstrated that NEO2734 has significant anti-proliferative activity in various cancer models, including prostate cancer, and is effective in both SPOP mutant and wild-type prostate cancer.[5] Notably, SPOP mutations can confer resistance to BET inhibitors, a challenge that NEO2734 may overcome.[5][7]

The Scientific Rationale for Combination Therapy

The combination of NEO2734 and enzalutamide is predicated on the hypothesis that these two agents will have synergistic anti-tumor effects by targeting both the primary driver of prostate cancer (AR signaling) and key resistance pathways.

Overcoming Enzalutamide Resistance

A primary driver for combining NEO2734 with enzalutamide is to overcome or delay the onset of treatment resistance. Many enzalutamide-resistant tumors remain dependent on AR signaling, albeit through mechanisms that bypass the need for ligand binding. Other tumors activate alternative survival pathways. NEO2734 can address both scenarios:

  • Targeting AR-V7: The expression of constitutively active AR splice variants, such as AR-V7, is a common mechanism of resistance to enzalutamide. BET inhibitors have been shown to decrease the expression of AR-V7.[7]

  • Downregulating MYC: The MYC oncogene is a downstream target of AR signaling and can also be activated independently to drive tumor growth. Enzalutamide can suppress AR-driven MYC expression, while NEO2734 can inhibit MYC transcription regardless of AR activity. This dual targeting of a critical oncogene is a cornerstone of the synergistic potential.

  • Inhibiting Bypass Pathways: By modulating the expression of a wide array of genes, NEO2734 can potentially disrupt various signaling pathways that are activated to bypass AR blockade.

Evidence from Analogous Combinations

While direct data on NEO2734 combined with enzalutamide is not yet widely published, clinical and preclinical studies of other BET inhibitors in combination with enzalutamide provide strong proof-of-concept.

For instance, a phase 1b/2a study of the BET inhibitor ZEN-3694 with enzalutamide in patients with mCRPC who had progressed on a prior androgen receptor signaling inhibitor showed promising clinical activity.[8] The combination was well-tolerated and appeared to prolong radiographic progression-free survival, particularly in a subset of patients with tumors exhibiting low androgen receptor signaling activity.[8] This suggests that BET inhibitors can be effective in tumors that are less dependent on the AR pathway, a common feature of enzalutamide resistance.

Preclinical studies with the BET inhibitor JQ1 combined with enzalutamide in a castration-resistant VCaP xenograft model demonstrated enhanced antitumor activity compared to either agent alone.[9]

Proposed Experimental Validation of Synergy

To rigorously evaluate the synergistic potential of NEO2734 and enzalutamide, a series of well-defined preclinical experiments are necessary.

In Vitro Synergy Assessment

The initial step is to determine the nature of the interaction between NEO2734 and enzalutamide in prostate cancer cell lines.

Table 1: Proposed Prostate Cancer Cell Lines for In Vitro Synergy Studies

Cell LineAndrogen Receptor StatusEnzalutamide SensitivityKey Features
LNCaPAR-positive, wild-typeSensitiveAndrogen-dependent
VCaPAR-positive, amplifiedSensitiveExpresses high levels of AR
22Rv1AR-positive, expresses AR-V7ResistantModel for AR splice variant-mediated resistance
C4-2AR-positiveModerately ResistantCastration-resistant derivative of LNCaP
PC-3AR-negativeResistantAndrogen-independent
DU145AR-negativeResistantAndrogen-independent
  • Cell Seeding: Plate prostate cancer cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: Treat cells with a dose-response matrix of NEO2734 and enzalutamide, both as single agents and in combination, for 72-96 hours.

  • Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo®.

  • Synergy Calculation: Analyze the data using the Bliss independence or Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.

G cluster_workflow In Vitro Synergy Workflow start Seed Prostate Cancer Cell Lines (96-well plates) treatment Treat with Dose-Response Matrix (NEO2734, Enzalutamide, Combination) start->treatment incubation Incubate for 72-96 hours treatment->incubation assay Assess Cell Viability (e.g., CellTiter-Glo®) incubation->assay analysis Calculate Synergy Score (Bliss or Chou-Talalay) assay->analysis result Determine Interaction: Synergistic, Additive, or Antagonistic analysis->result G cluster_workflow In Vivo Xenograft Study Workflow start Implant Tumor Cells/Tissue (Immunodeficient Mice) growth Monitor Tumor Growth start->growth randomize Randomize into Treatment Groups: - Vehicle - NEO2734 - Enzalutamide - Combination growth->randomize treat Administer Drugs (Oral Gavage) randomize->treat measure Regularly Measure Tumor Volume and Body Weight treat->measure endpoint Endpoint: Tumor Harvest and Pharmacodynamic Analysis measure->endpoint

Caption: Workflow for in vivo xenograft efficacy studies.

Signaling Pathway Interactions

The anticipated synergy between NEO2734 and enzalutamide stems from their complementary effects on key signaling pathways in prostate cancer.

G cluster_pathway Targeted Signaling Pathways Androgen Androgens AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR Nuclear Translocation & DNA Binding AR->AR_nucleus Enzalutamide Enzalutamide Enzalutamide->AR Enzalutamide->AR_nucleus ARE Androgen Response Elements (ARE) AR_nucleus->ARE MYC MYC Transcription ARE->MYC BET BET Proteins BET->MYC CBP_p300 CBP/p300 CBP_p300->MYC NEO2734 NEO2734 NEO2734->BET NEO2734->CBP_p300 Proliferation Tumor Cell Proliferation & Survival MYC->Proliferation

Caption: Dual targeting of AR and epigenetic pathways.

Conclusion and Future Directions

The combination of NEO2734 and enzalutamide represents a scientifically compelling strategy to address the significant clinical challenge of enzalutamide resistance in advanced prostate cancer. By targeting both the primary AR signaling axis and the epigenetic machinery that drives oncogenic gene expression and resistance, this dual approach has the potential to induce deeper and more durable responses.

The immediate next steps for the research community are to conduct the rigorous preclinical studies outlined in this guide to generate direct evidence of synergy. Positive findings would provide a strong rationale for advancing this combination into clinical trials for patients with mCRPC, potentially offering a new therapeutic option for a patient population with urgent unmet needs.

References

  • Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734. (2020). Blood Advances. [Link]

  • Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. (2021). Clinical Cancer Research. [Link]

  • The novel BET-CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild-type prostate cancer. (2019). EMBO Molecular Medicine. [Link]

  • Enzalutamide plus androgen deprivation therapy prolongs survival in men with metastatic hormone-sensitive prostate cancer. (2021). ecancer. [Link]

  • Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial. (2021). JAMA Network Open. [Link]

  • Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation. (2022). Cancers. [Link]

  • The novel BET‐CBP/p300 dual inhibitor NEO2734 is active in SPOP mutant and wild‐type prostate cancer. (2019). EMBO Molecular Medicine. [Link]

  • Combo of novel NTD inhibitor plus enzalutamide explored in mCRPC. (2022). Urology Times. [Link]

  • Venetoclax-Enzalutamide Combination Shows Promising Safety and Preliminary Efficacy in mCRPC. (2023). OncLive. [Link]

  • A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer. (2021). Molecular Pharmacology. [Link]

  • Combo of Novel BET inhibitor and enzalutamide advances in mCRPC pipeline. (2021). Urology Times. [Link]

  • Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer. (2016). Oncotarget. [Link]

  • Neoadjuvant Enzalutamide Prior to Prostatectomy. (2018). Clinical Cancer Research. [Link]

  • Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor. (2020). Scientific Reports. [Link]

  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. (2018). Frontiers in Oncology. [Link]

  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. (2018). Frontiers in Oncology. [Link]

  • Synergy observed between Enzalutamide and SRC kinase Inhibitors in AR+ Positive Cell Lines. (2021). ResearchGate. [Link]

  • The MI-503 and enzalutamide combination synergistically inhibits prostate cancer in vivo. (2023). ResearchGate. [Link]

  • BET inhibitor in combination with enzalutamide or ARN-509 demonstrates enhanced antitumor activity. (2015). ResearchGate. [Link]

  • Mechanisms and Therapeutic Strategies to Overcome Enzalutamide Resistance in Advanced Prostate Cancer. (2023). The Scholar. [Link]

  • Pan-BET Bromodomain Inhibitor Plus Enzalutamide in Advanced Prostate Cancer. (2020). The ASCO Post. [Link]

  • Synergistic combination therapy with ONC201 or ONC206, Enzalutamide and Darolutamide in preclinical studies of castration-resistant prostate cancer. (2024). bioRxiv. [Link]

  • Mechanisms and Therapeutic Strategies to Overcome Enzalutamide Resistance in Advanced Prostate Cancer. (2023). The Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Strategy: C22H24F3N3O3 (Fluorinated Bioactive Agent)

[2] Executive Summary & Immediate Action C22H24F3N3O3 represents a specific class of Fluorinated Phenylpiperazine/Benzimidazole derivatives (structurally analogous to high-potency CNS agents like F15599 or Flibanserin de...

Author: BenchChem Technical Support Team. Date: February 2026

[2]

Executive Summary & Immediate Action

C22H24F3N3O3 represents a specific class of Fluorinated Phenylpiperazine/Benzimidazole derivatives (structurally analogous to high-potency CNS agents like F15599 or Flibanserin derivatives).[1]

CRITICAL WARNING: Do not treat this compound as standard "organic waste."[2][1]

  • Bioactivity: The nitrogenous pharmacophore implies high biological potency (likely CNS or hormonal activity).[2] It must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Persistence: The Trifluoromethyl (-CF3) group contains one of the strongest bonds in organic chemistry (C-F bond energy ~485 kJ/mol).[2][1] Standard autoclaving or low-temperature incineration will not destroy this molecule and may release toxic hydrogen fluoride (HF) gas or fluorinated byproducts into the environment.[2][1]

Immediate Directive: Segregate all C22H24F3N3O3 waste into Halogenated High-Btu Incineration streams. NEVER dispose of down the drain (sewering is a violation of EPA Subpart P).[2]

Chemical Hazard Profile (The "Why" Behind the Protocol)

To ensure safety, we must decode the molecular risks associated with C22H24F3N3O3.[2]

FeatureHazard ImplicationOperational Requirement
Trifluoromethyl Group (-CF3) High Thermal Stability: Resistant to oxidative degradation.[1] Potential for bioaccumulation if released.[2][1]Mandatory Incineration >1100°C with caustic scrubbing for HF capture.
Nitrogenous Core (N3) Bioactivity: Likely acts as a receptor agonist/antagonist (e.g., 5-HT, Dopamine).[2] Risk of physiological effects via inhalation/skin contact.[2][1][3][4][5]HPAPI Containment: Double-bagging; HEPA filtration for powders.[1]
Molecular Weight (~435 g/mol ) Non-Volatile Solid: Likely exists as a powder or crystalline solid.[2] High risk of surface contamination via static dust.[2][1]Wet Wiping: Use surfactant-based cleaners for decontamination; avoid dry sweeping.[1]

Waste Segregation & Packaging Protocol

This protocol uses a Self-Validating System : The packaging itself signals the hazard level, preventing downstream errors by waste handlers.[2]

A. Solid Waste (Pure Compound, Expired Stocks)[1]
  • Primary Containment: Place the vial/container into a clear polyethylene bag (4 mil thickness).

  • Deactivation (In-Bag): Add a small amount of absorbent (vermiculite) if any residual liquid exists.[1]

  • Secondary Containment: Place the sealed primary bag into a Yellow Chemotherapy/Pathological Waste Container (or site-specific equivalent for Incineration Only).

  • Labeling: Must be labeled: "Hazardous Waste - Fluorinated Toxic Solid - DO NOT AUTOCLAVE."

B. Liquid Waste (Mother Liquors, HPLC Effluent)[1]
  • Segregation: Pour into the Halogenated Solvent carboy.

    • Note: Even if dissolved in non-halogenated solvents (like Methanol), the presence of the -CF3 group mandates the "Halogenated" classification for proper incineration parameters.[2][1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid) or reactive metals, which could react with the organic framework.[2]

C. Trace Contaminated Items (Gloves, Weigh Boats)
  • Treat as Trace Chemo Waste : Collect in yellow rigid containers.[2][1] Do not place in regular trash or red biohazard bags (autoclaves do not destroy C-F bonds).[2]

Operational Workflow Diagrams

Diagram 1: Waste Disposal Decision Logic

This workflow ensures that C22H24F3N3O3 is routed to the correct destruction facility, bypassing standard medical waste streams that are insufficient for fluorinated drugs.[2]

DisposalWorkflow Start Waste Generated: C22H24F3N3O3 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace (PPE/Wipes) StateCheck->Trace Bagging Double Bag (4 mil) + 'Incinerate Only' Label Solid->Bagging Carboy Halogenated Waste Carboy (High BTU) Liquid->Carboy YellowBin Yellow Trace Bin (Incineration Stream) Trace->YellowBin Destruction High-Temp Incineration (>1100°C) with HF Scrubbing Bagging->Destruction Carboy->Destruction YellowBin->Destruction Prohibited PROHIBITED: Drain / Autoclave / Landfill Destruction->Prohibited Prevents

Caption: Logic flow for segregating C22H24F3N3O3 waste streams to ensure thermal destruction of the C-F bond.

Diagram 2: Spill Response Protocol

A specific protocol for high-potency fluorinated solids.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (<500mg) Powder Assess->Minor Major Major (>500mg) or Solution Assess->Major WetWipe Cover with Wet Paper Towel (Prevents Aerosol) Minor->WetWipe Isolate Evacuate Lab Call EHS Major->Isolate Clean Wipe Inward (Soap/Water) WetWipe->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Immediate containment strategy emphasizing aerosol prevention (wet wiping) for potent powders.

Regulatory Compliance & Classification

EPA RCRA Status

While C22H24F3N3O3 may not be explicitly listed on the P-list or U-list (unless it is a specific trade-named drug like Flibanserin or a specific BMS compound), you must apply the "Generator Knowledge" clause (40 CFR § 262.11).[1]

  • Waste Code Assignment:

    • If the specific isomer is not listed, manage as Non-RCRA Regulated Hazardous Waste but adhere to P-Listed containment standards due to potency.[2][1]

    • If mixed with halogenated solvents (DCM, Chloroform), assign code F002 .[2]

    • If mixed with ignitable solvents (Methanol/Acetonitrile), assign code D001 .[2]

EPA Subpart P (Pharmaceutical Waste)

Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P):

  • Sewering Ban: It is illegal to flush this compound.[2][1][6]

  • Empty Containers: Containers that held acute hazardous pharmaceuticals are not considered "RCRA Empty" unless triple-rinsed.[1][6] Best Practice: Dispose of the entire container as hazardous waste rather than attempting to rinse it, which generates more liquid waste.[2]

Final Destruction Method: Chemical Incineration

The ultimate fate of C22H24F3N3O3 must be High-Temperature Incineration .[2][1]

  • Mechanism: Temperatures above 1100°C are required to mineralize the trifluoromethyl group.[2]

  • Byproduct Management: The facility must have wet scrubbers (typically alkaline) to capture the Hydrogen Fluoride (HF) gas generated during combustion, preventing acid rain formation and equipment corrosion.[2]

References
  • U.S. Environmental Protection Agency (EPA). (2019).[2][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2][1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[2][1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[2][1] Identifying and Handling High Potency Active Pharmaceutical Ingredients (HPAPIs).[2] Retrieved from [Link][1]

Sources

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